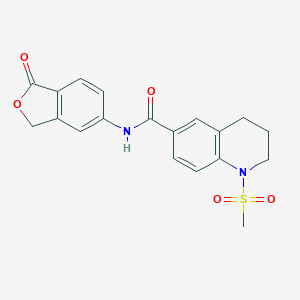
1-(methylsulfonyl)-N~6~-(1-oxo-1,3-dihydro-5-isobenzofuranyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(methylsulfonyl)-N~6~-(1-oxo-1,3-dihydro-5-isobenzofuranyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. This compound is known for its unique structure and properties that make it a promising candidate for research in drug development, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 1-(methylsulfonyl)-N~6~-(1-oxo-1,3-dihydro-5-isobenzofuranyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide is not fully understood. However, studies have indicated that this compound exerts its effects through the inhibition of various enzymes and proteins involved in cancer cell proliferation and Alzheimer's disease pathology. For example, this compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have indicated that 1-(methylsulfonyl)-N~6~-(1-oxo-1,3-dihydro-5-isobenzofuranyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide has several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, which is a form of programmed cell death that is essential for the elimination of cancer cells. Additionally, this compound has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(methylsulfonyl)-N~6~-(1-oxo-1,3-dihydro-5-isobenzofuranyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide in lab experiments include its potent anticancer activity, its ability to inhibit acetylcholinesterase activity, and its unique structure and properties that make it a promising candidate for drug development. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and the lack of understanding regarding its mechanism of action.
Direcciones Futuras
There are several future directions for research on 1-(methylsulfonyl)-N~6~-(1-oxo-1,3-dihydro-5-isobenzofuranyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide. One potential direction is to further explore its potential applications in cancer treatment, with a focus on developing more efficient and less toxic treatments. Another potential direction is to investigate its potential use in the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development.
Métodos De Síntesis
The synthesis of 1-(methylsulfonyl)-N~6~-(1-oxo-1,3-dihydro-5-isobenzofuranyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide involves several steps. The first step involves the reaction of 1,2,3,4-tetrahydro-6-quinolinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(1-oxo-1,3-dihydro-5-isobenzofuranyl)-N-methylamine to form the amide. Finally, the amide is treated with methylsulfonyl chloride to yield the desired compound.
Aplicaciones Científicas De Investigación
1-(methylsulfonyl)-N~6~-(1-oxo-1,3-dihydro-5-isobenzofuranyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. In drug development, this compound has shown promising results in the treatment of cancer, with studies indicating that it has potent anticancer activity against various cancer cell lines. Additionally, this compound has also been studied for its potential use in the treatment of Alzheimer's disease, with studies indicating that it has the ability to inhibit acetylcholinesterase activity, which is a hallmark of Alzheimer's disease.
Propiedades
Nombre del producto |
1-(methylsulfonyl)-N~6~-(1-oxo-1,3-dihydro-5-isobenzofuranyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide |
|---|---|
Fórmula molecular |
C19H18N2O5S |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
1-methylsulfonyl-N-(1-oxo-3H-2-benzofuran-5-yl)-3,4-dihydro-2H-quinoline-6-carboxamide |
InChI |
InChI=1S/C19H18N2O5S/c1-27(24,25)21-8-2-3-12-9-13(4-7-17(12)21)18(22)20-15-5-6-16-14(10-15)11-26-19(16)23/h4-7,9-10H,2-3,8,11H2,1H3,(H,20,22) |
Clave InChI |
GOFBWFMPPUYBBN-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)C(=O)NC3=CC4=C(C=C3)C(=O)OC4 |
SMILES canónico |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)C(=O)NC3=CC4=C(C=C3)C(=O)OC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263195.png)
![N-{4-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B263196.png)
![N-{2-[4,5-dimethoxy-2-(piperidin-1-ylsulfonyl)phenyl]ethyl}methanesulfonamide](/img/structure/B263197.png)
![4,7-dimethoxy-2-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B263199.png)
![1,3-bis{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B263200.png)
![2,1,3-Benzothiadiazol-5-ylmethyl dibenzo[b,d]furan-2-yl ether](/img/structure/B263201.png)
![1-[(4-chlorophenyl)sulfonyl]-N-1-naphthylprolinamide](/img/structure/B263203.png)
![1-Benzoyl-4-[4-(4-methylphenyl)-1,3-thiazol-2-YL]piperazine](/img/structure/B263210.png)



![1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B263234.png)

![N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B263238.png)